molecular formula C20H16N2OS B1682956 TCS JNK 5a CAS No. 312917-14-9

TCS JNK 5a

Cat. No. B1682956
M. Wt: 332.4 g/mol
InChI Key: WQGDQGAFSDMBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of TCS JNK 5a is C20H16N2OS . The chemical name is N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide . The molecular weight is 332.42 .


Chemical Reactions Analysis

TCS JNK 5a is a selective inhibitor of JNK2 and JNK3 . It exhibits selectivity against JNK1 and p38α . Also, TCS JNK 5a was inactive at EGFR, ErbB2, VegFr2, Src, Tie-2, Alk5, c-Fms, CDK-2, GSK3β, and PLK1 .


Physical And Chemical Properties Analysis

TCS JNK 5a is a solid substance . It has a solubility of ≥16.6 mg/mL in DMSO, but it is insoluble in H2O and EtOH .

Scientific Research Applications

TCS JNK 5a is a selective inhibitor of JNK2 and JNK3 . JNK, or c-Jun N-terminal kinases, belong to the mitogen-activated protein kinase (MAPK) family . JNK1 and JNK2 are widely expressed, while JNK3 is mainly expressed in the brain .

  • Neurodegenerative Diseases

    • TCS JNK 5a could be used in research related to neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . JNK3, which is inhibited by TCS JNK 5a, plays a significant role in mediating neurodegeneration in these diseases .
  • Cancer Research

    • TCS JNK 5a could potentially be used in cancer research. JNK signaling affects a variety of cell functions in the tumor microenvironment, such as cytokine and extracellular matrix production, and mediates cancer stem cell traits .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGDQGAFSDMBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354224
Record name JNK Inhibitor IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCS JNK 5a

CAS RN

312917-14-9
Record name JNK Inhibitor IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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